4-Chloro-2-(hydroxyméthyl)benzimidazole

Vue d'ensemble

Description

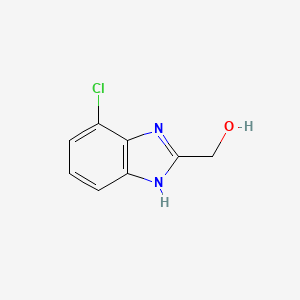

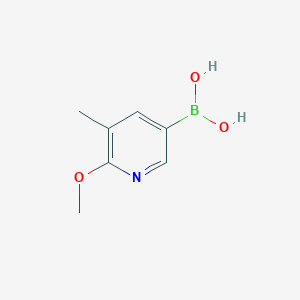

“4-Chloro-2-(hydroxymethyl)benzimidazole” is an important intermediate compound in organic synthesis with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, a heterocyclic compound containing nitrogen in a bicyclic scaffold .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(hydroxymethyl)benzimidazole” consists of a benzimidazole core with a chlorine atom at the 4th position and a hydroxymethyl group at the 2nd position . Theoretical investigations on similar compounds suggest that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its biological activity .

Applications De Recherche Scientifique

4-Chloro-2-(hydroxyméthyl)benzimidazole : Applications potentielles en recherche scientifique

Bien que des informations directes sur les applications spécifiques du « this compound » ne soient pas facilement disponibles, nous pouvons explorer le contexte plus large des dérivés de benzimidazole pour comprendre les applications potentielles. Les benzimidazoles sont une classe de composés ayant une large gamme d’applications dans la recherche scientifique en raison de leurs activités biologiques diverses.

Pharmacologie Recherche anticancéreuse : Les dérivés de benzimidazole ont été étudiés pour leurs effets antiprolifératifs contre diverses lignées de cellules cancéreuses. Par exemple, certains composés benzimidazoles ont montré une activité contre les lignées de cellules cancéreuses du poumon et des reins .

Composé intermédiaire de synthèse organique : Le composé « this compound » est considéré comme un intermédiaire important en synthèse organique. De tels intermédiaires peuvent être essentiels au développement de nouveaux médicaments ou matériaux.

Activité biologique Propriétés antioxydantes : Certains dérivés de benzimidazole présentent une activité antioxydante significative, ce qui peut être bénéfique dans les recherches axées sur le stress oxydatif et les maladies associées .

Activité antimicrobienne : Des benzimidazoles ont été synthétisés et criblés pour leurs activités antibactériennes et antifongiques, montrant un potentiel en tant qu’agents antimicrobiens .

Propriétés analgésiques : La recherche a également exploré les dérivés de benzimidazole pour leurs propriétés analgésiques, ce qui pourrait conduire à de nouvelles solutions de gestion de la douleur .

Méthodes de synthèse de la chimie verte : La synthèse verte de dérivés de benzimidazole est un domaine d’intérêt, visant à développer des procédés chimiques plus respectueux de l’environnement et durables .

Orientations Futures

Benzimidazole derivatives, including “4-Chloro-2-(hydroxymethyl)benzimidazole”, have shown promising therapeutic potential . Future research could focus on further exploring the biological activities of this compound and its potential applications in medicine. Additionally, the development of new synthesis methods and the investigation of its mechanism of action could also be areas of future research .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities . They have been found to be active against various cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.

Analyse Biochimique

Cellular Effects

The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines such as A549 and HeLa, 4-Chloro-2-(hydroxymethyl)benzimidazole exhibits antiproliferative activity, leading to reduced cell viability and induction of apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, 4-Chloro-2-(hydroxymethyl)benzimidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby disrupting the transmission of signals that promote cell proliferation and survival . Additionally, 4-Chloro-2-(hydroxymethyl)benzimidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(hydroxymethyl)benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-2-(hydroxymethyl)benzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, 4-Chloro-2-(hydroxymethyl)benzimidazole can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

4-Chloro-2-(hydroxymethyl)benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and promote its excretion . These metabolic processes can also affect the compound’s activity and toxicity, as metabolites may have different biological properties compared to the parent compound.

Transport and Distribution

The transport and distribution of 4-Chloro-2-(hydroxymethyl)benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments. For example, 4-Chloro-2-(hydroxymethyl)benzimidazole can be transported across cell membranes by organic anion transporters, which are expressed in various tissues . Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 4-Chloro-2-(hydroxymethyl)benzimidazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4-Chloro-2-(hydroxymethyl)benzimidazole has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can be found in the cytoplasm, where it influences cell signaling pathways and metabolic processes.

Propriétés

IUPAC Name |

(4-chloro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKBWIRLLDGNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)

![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)